

Comparative Guide: Mass Spectrometry Identification of Olivil 4'-O-glucoside

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Olivil 4'-O-glucoside

CAS No.: 76880-93-8

Cat. No.: B1163482

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Executive Summary

Olivil 4'-O-glucoside (C₂₆H₃₄O₁₂, MW 538.54 Da) presents specific analytical challenges due to its isomeric similarity to other lignan glycosides (e.g., pinoresinol glucosides). Accurate identification requires distinguishing between the tetrahydrofuran (THF) core of olivil and the bis-tetrahydrofuran core of its isomers. This guide compares high-resolution mass spectrometry (HRMS) against standard low-resolution techniques, establishing HRMS as the superior method for structural elucidation while validating Triple Quadrupole (QqQ) systems for routine quantification.

Structural Context & Isomeric Challenges

Olivil is a mono-tetrahydrofuran lignan. Unlike pinoresinol (a bis-tetrahydrofuran), olivil possesses an acyclic diol segment adjacent to the THF ring. This structural difference dictates its fragmentation pathway, specifically the propensity for water loss and specific cross-ring cleavages.

- Analyte: **Olivil 4'-O-glucoside**[\[1\]](#)[\[2\]](#)

- Formula: C₂₆H₃₄O₁₂
- Monoisotopic Mass: 538.2050 Da
- Key Structural Feature: 7,9':7',9-epoxylignan skeleton (mono-THF) with a glucose moiety at the C4' position.

Methodology Comparison: Identification Strategies

The following table compares the performance of three primary analytical "alternatives" for identifying this compound.

Table 1: Analytical Performance Matrix

Feature	Strategy A: HRMS (Q-TOF/Orbitrap)	Strategy B: Triple Quad (QqQ)	Strategy C: NMR Spectroscopy
Primary Utility	Structural Confirmation (Unknown ID)	Quantification (Routine Analysis)	Stereochemistry (Absolute Config)
Mass Accuracy	< 5 ppm (Essential for formula)	Unit Resolution (Not specific)	N/A
Sensitivity	High (pg levels)	Very High (fg levels)	Low (mg levels required)
Differentiation	Excellent (via MS/MS patterns)	Moderate (requires authentic std)	Superior (distinguishes stereoisomers)
Throughput	Medium	High	Very Low

Expert Insight: For initial identification in complex matrices, Strategy A (HRMS) is the mandatory starting point. Strategy B is only valid after the fragmentation pattern has been confirmed by Strategy A.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol includes "Checkpoints" that validate the system performance.

Sample Preparation[2][3][4][5]

- Extraction: Extract 100 mg of plant powder with 10 mL 70% Methanol.
- Homogenization: Ultrasonicate for 30 min at <40°C to prevent glycoside hydrolysis.
- Clarification: Centrifuge at 12,000 rpm for 10 min. Filter supernatant through a 0.22 µm PTFE membrane.
 - Checkpoint: The filtrate must be clear. Cloudiness indicates lipid contamination which suppresses ionization.

LC-MS Conditions[4][5]

- Column: C18 Reverse Phase (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
- Mobile Phase:
 - (A) 0.1% Formic Acid in Water (Promotes protonation/ionization).
 - (B) Acetonitrile.
- Gradient: 5% B (0-1 min)
30% B (10 min)
95% B (12 min).
- Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
 - Why Negative Mode? Phenolic hydroxyls deprotonate readily, offering 10-50x higher sensitivity than positive mode for this compound class.

Mass Fragmentation Analysis

The identification of **Olivil 4'-O-glucoside** relies on a specific cascade of bond cleavages.[3]

Precursor Ion Selection

In negative mode, the deprotonated molecular ion $[M-H]^-$ at m/z 537.19 is the primary precursor.

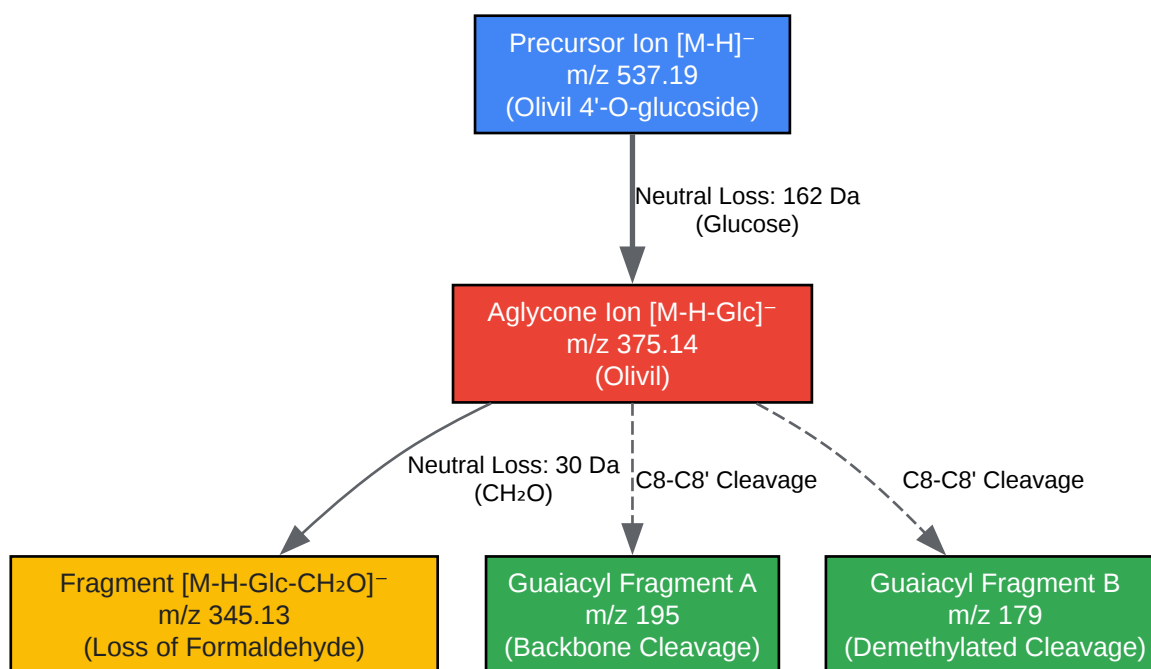
- Note: A formate adduct $[M+HCOO]^-$ at m/z 583 may be observed if ammonium formate is used in the mobile phase.

Fragmentation Pathway (MS/MS)

The collision-induced dissociation (CID) follows a predictable "stripping" mechanism:

- Primary Cleavage (Deglycosylation): The weakest bond is the O-glycosidic linkage.
 - Transition: m/z 537
 m/z 375 (Neutral loss of 162 Da: Anhydroglucose).
 - Significance: Confirms the presence of a hexose sugar.[3]
- Secondary Cleavage (Aglycone Fragmentation): The aglycone (Olivil, m/z 375) undergoes fragmentation at the THF ring and hydroxymethyl groups.
 - Transition: m/z 375
 m/z 345 (Neutral loss of 30 Da: CH_2O). This is characteristic of lignans with hydroxymethyl groups on the THF ring.
- Diagnostic Cleavage (Skeleton Scission):
 - m/z 195 and m/z 179: These ions represent the cleavage of the lignan backbone, generating guaiacyl (methoxy-phenolic) fragments.
 - Differentiation: Bis-THF lignans (like Pinoresinol) typically yield a dominant m/z 151. The presence of m/z 195 is more indicative of the mono-THF/diol structure of Olivil.

Visualization of Fragmentation Pathway



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Caption: ESI(-) MS/MS fragmentation pathway of **Olivil 4'-O-glucoside** showing the characteristic deglycosylation followed by lignan skeleton cleavage.

Comparison with Isomers

Table 2: Spectral Differentiation

Compound	Precursor (m/z)	Key Product Ion 1	Key Product Ion 2	Diagnostic Feature
Olivil 4'-O-glucoside	537	375 (Aglycone)	195 (Guaiacyl-C3)	Loss of CH ₂ O (30 Da) from aglycone
Pinoresinol 4-O-glucoside	519	357 (Aglycone)	151 (Guaiacyl-C2)	Bis-THF ring is more stable; m/z 151 dominant
Secoisolariciresinol Glc	523	361 (Aglycone)	165	Acyclic backbone; distinct fragmentation

Note: Olivil glucoside is 18 Da heavier than Pinoresinol glucoside due to the "open" hydrated nature of the mono-THF ring (hydration of the second furan ring). This mass difference is the primary differentiator.

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 - Source: Chemical and Pharmaceutical Bulletin.
 - URL:[[Link](#)]
- Fragmentation Mechanisms

- Title: Characterization of lignans in *Stereospermum cylindricum* by HPLC-ESI-QTOF-MS/MS.
- Source: Phytochemical Analysis.[1][2][5][3][6]
- URL:[[Link](#)]

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